![molecular formula C8H16O2 B14184206 (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol CAS No. 922724-79-6](/img/structure/B14184206.png)
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is an organic compound with a unique structure that includes a butanol backbone substituted with a methyl group and a prop-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol typically involves the reaction of a suitable butanol derivative with a prop-2-en-1-yloxy group. One common method is the nucleophilic substitution reaction where a butanol derivative reacts with an allyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form a saturated ether.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the hydroxyl group, followed by reaction with an appropriate electrophile.
Major Products
Oxidation: Formation of 2-methyl-4-[(prop-2-en-1-yl)oxy]butanal or 2-methyl-4-[(prop-2-en-1-yl)oxy]butanone.
Reduction: Formation of 2-methyl-4-[(prop-2-en-1-yl)oxy]butane.
Substitution: Formation of various substituted butanol derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the prop-2-en-1-yloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Donor–acceptor conjugated polymers based on 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole
Uniqueness
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
922724-79-6 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(2R)-2-methyl-4-prop-2-enoxybutan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-3-5-10-6-4-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1 |
Clé InChI |
NBFFJUBLMVGICW-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CCOCC=C)CO |
SMILES canonique |
CC(CCOCC=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
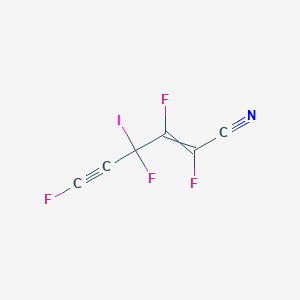
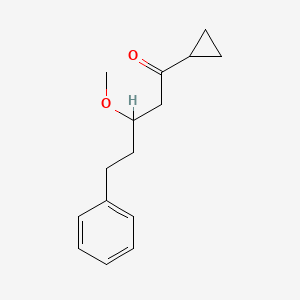
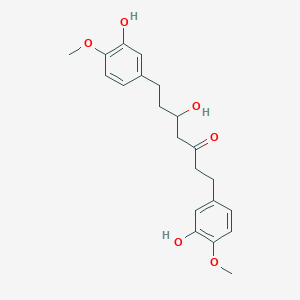
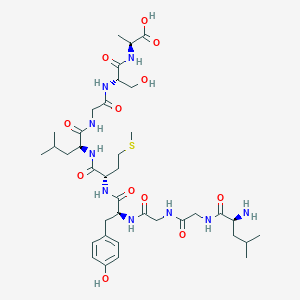
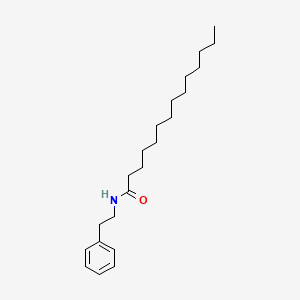
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
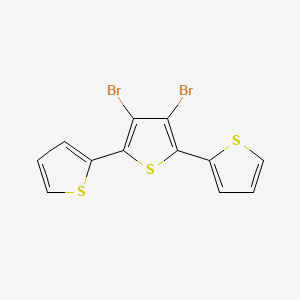
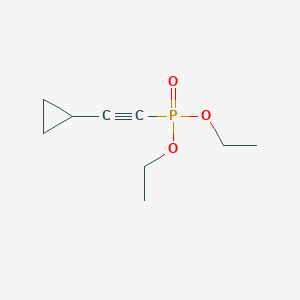


![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
